9-(azidomethyl)anthracene

Catalog No.
S6534034
CAS No.
195133-98-3
M.F
C15H11N3
M. Wt
233.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(azidomethyl)anthracene

CAS Number

195133-98-3

Product Name

9-(azidomethyl)anthracene

Molecular Formula

C15H11N3

Molecular Weight

233.3

9-(Azidomethyl)anthracene is an organic compound with the molecular formula C15H11N3C_{15}H_{11}N_{3} and a molecular weight of approximately 233.3 g/mol. It is characterized by the presence of an azide functional group attached to the anthracene moiety, specifically at the 9-position. The compound is notable for its distinct reactivity due to the azide group, which allows it to participate in various chemical transformations, particularly in click chemistry reactions .

This compound is typically synthesized as a yellow solid and has applications in both organic synthesis and materials science due to its unique properties. Its structure can be represented as follows:

text
N3 | C6H4-C-CH2 | C14H9

  • Nucleophilic Substitution Reactions: The azide group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
  • Click Chemistry: It readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole derivatives, which are useful in bioconjugation and materials science .
  • Reduction Reactions: The azide group can be reduced to an amine, yielding 9-(aminomethyl)anthracene, which has different chemical properties and reactivity.

The biological activity of 9-(azidomethyl)anthracene primarily stems from its potential applications in bioorthogonal chemistry. Its ability to form stable triazoles through click reactions allows for selective labeling of biomolecules, which is valuable in biochemical studies and drug development. Additionally, compounds with azide functionalities have been explored for their potential use in drug delivery systems due to their stability and reactivity under physiological conditions .

The synthesis of 9-(azidomethyl)anthracene typically involves the following steps:

  • Bromination: Anthracene is treated with bromine in a suitable solvent (such as acetone or diethyl ether) to yield 9-(bromomethyl)anthracene.
  • Azidation: The bromomethyl derivative is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF), often at elevated temperatures, to replace the bromine atom with an azide group .
  • Purification: The product is purified through recrystallization or column chromatography.

This method allows for efficient conversion of anthracene derivatives into azide-functionalized compounds.

9-(Azidomethyl)anthracene has diverse applications across various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds through cycloaddition reactions.
  • Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
  • Bioconjugation: Employed in bioorthogonal labeling techniques for tracking biomolecules within biological systems.
  • Drug Delivery: Investigated for potential use in drug delivery systems leveraging its ability to form stable linkages via triazole formation .

Interaction studies involving 9-(azidomethyl)anthracene focus on its reactivity with various substrates in click chemistry applications. These interactions are crucial for understanding how this compound can be utilized in synthesizing complex molecules or modifying surfaces for biomedical applications. The ability of the azide group to react selectively with alkynes enables researchers to create targeted conjugates that can be used for imaging or therapeutic purposes .

Several compounds are structurally and functionally similar to 9-(azidomethyl)anthracene. Key comparisons include:

CompoundStructure/Functional GroupUnique Features
9-(Bromomethyl)anthraceneBromine instead of azidePrecursor for synthesizing 9-(azidomethyl)anthracene
9-(Aminomethyl)anthraceneAmine functional groupFormed by reduction of the azide, differing reactivity
9-(Hydroxymethyl)anthraceneHydroxyl functional groupExhibits different chemical properties and reactivity
9-AzidoanthraceneAzide group at different positionPotentially different biological activities

Uniqueness: The unique feature of 9-(azidomethyl)anthracene lies in its azide group, which imparts distinct reactivity compared to other anthracene derivatives. This allows it to participate prominently in click chemistry and bioconjugation reactions, making it a valuable tool in both synthetic and medicinal chemistry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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